molecular formula C26H32O12 B1153517 1-Hydroxypinoresinol 1-O-glucoside CAS No. 81495-71-8

1-Hydroxypinoresinol 1-O-glucoside

Cat. No.: B1153517
CAS No.: 81495-71-8
M. Wt: 536.5 g/mol
InChI Key:
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Scientific Research Applications

1-Hydroxypinoresinol 1-O-glucoside has diverse applications in scientific research:

Future Directions

: Qazi, S. S., Lombardo, D. A., & Abou-Zaid, M. M. (2018). A Metabolomic and HPLC-MS/MS Analysis of the Foliar Phenolics, Flavonoids and Coumarins of the Fraxinus Species Resistant and Susceptible to Emerald Ash Borer. Molecules, 23(11), 2734. DOI: 10.3390/molecules23112734

Mechanism of Action

Target of Action:

1-Hydroxypinoresinol 1-O-glucoside primarily targets oxidative stress pathways. It acts as an antioxidant by scavenging reactive oxygen species (ROS) and peroxynitrite . These free radicals play a crucial role in cellular damage and aging.

Action Environment:

Environmental factors influence its efficacy:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxypinoresinol 1-O-glucoside typically involves the glycosylation of 8-Hydroxypinoresinol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, while chemical glycosylation uses glycosyl donors and acceptors under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as plants, followed by purification processes. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxypinoresinol 1-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxypinoresinol 1-O-glucoside is unique due to its specific glycosylation pattern, which may influence its solubility, stability, and biological activity. Its distinct structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

2-[[3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O12/c1-33-17-7-12(3-5-15(17)28)23-14-10-35-24(13-4-6-16(29)18(8-13)34-2)26(14,11-36-23)38-25-22(32)21(31)20(30)19(9-27)37-25/h3-8,14,19-25,27-32H,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAPQDCEBKBPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3(CO2)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-Hydroxypinoresinol 8-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033281
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179 - 183 °C
Record name 8-Hydroxypinoresinol 8-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033281
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxypinoresinol 1-O-glucoside
Reactant of Route 2
1-Hydroxypinoresinol 1-O-glucoside
Reactant of Route 3
1-Hydroxypinoresinol 1-O-glucoside
Reactant of Route 4
1-Hydroxypinoresinol 1-O-glucoside
Reactant of Route 5
1-Hydroxypinoresinol 1-O-glucoside
Reactant of Route 6
1-Hydroxypinoresinol 1-O-glucoside

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